molecular formula C9H13NO2S B1359052 (2,5-Dimethylphenyl)methanesulfonamide CAS No. 919354-60-2

(2,5-Dimethylphenyl)methanesulfonamide

Cat. No.: B1359052
CAS No.: 919354-60-2
M. Wt: 199.27 g/mol
InChI Key: CCCUCYFIXUXQDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylphenyl)methanesulfonamide typically involves the reaction of 2,5-dimethylaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows:

2,5-dimethylaniline+methanesulfonyl chlorideThis compound+HCl\text{2,5-dimethylaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,5-dimethylaniline+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Nitration: Produces nitro derivatives of this compound.

    Bromination: Produces bromo derivatives of this compound.

Scientific Research Applications

(2,5-Dimethylphenyl)methanesulfonamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target molecules, affecting their activity and function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: (2,5-Dimethylphenyl)methanesulfonamide is unique due to the presence of two methyl groups at the 2 and 5 positions on the phenyl ring. This structural feature can influence its reactivity and interactions compared to other methanesulfonamides. For example, the methyl groups can affect the compound’s steric and electronic properties, leading to differences in its chemical behavior and biological activity .

Properties

IUPAC Name

(2,5-dimethylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCUCYFIXUXQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612427
Record name 1-(2,5-Dimethylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919354-60-2
Record name 1-(2,5-Dimethylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Q & A

Q1: How does the conformation of (2,5-Dimethylphenyl)methanesulfonamide, particularly the N—H bond, compare to the dichloro analog?

A1: The research states that the N—H bond conformation in N-(2,5-Dichloro­phen­yl)methane­sulfonamide is "similar to that in N-(2,5-dimethyl­phen­yl)methane­sulfonamide determined under identical conditions." [] This suggests that in both compounds, the N—H bond prefers a syn conformation with respect to the ortho substituent (chloro in the former, methyl in the latter) and an anti conformation with respect to the meta substituent. This implies that the steric effects of the methyl and chloro substituents on the N—H bond conformation might be comparable.

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